3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile
Description
3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile core substituted with two methyl groups at positions 3 and 5, and a methyltetrazolylmethoxy group at position 4. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
3,5-dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-4-10(6-13)5-9(2)12(8)18-7-11-14-16-17(3)15-11/h4-5H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYSJFWPCFRMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=NN(N=N2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile typically involves the following steps:
Nitration: The starting material, 3,5-dimethylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Tetrazole Formation: The amino group is converted to a tetrazole ring through a cycloaddition reaction with sodium azide and a suitable catalyst.
Methoxylation: The tetrazole ring is then methoxylated using a methylating agent such as dimethyl sulfate.
Cyanation: Finally, the hydroxyl group is converted to a nitrile group using a cyanating agent like cyanogen bromide.
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzoic acid.
Reduction: 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzylamine.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzonitrile: Similar structure but with a tetrahydropyran ring instead of a tetrazole ring.
3,5-Dimethyl-4-[(2-methylimidazol-5-yl)methoxy]benzonitrile: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties such as increased stability and reactivity. The tetrazole ring also enhances the compound’s potential for biological activity, making it a valuable molecule for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
